Atrasentan Hydrochloride: A Technical Overview of its Selective Endothelin A Receptor Antagonist Activity
Atrasentan Hydrochloride: A Technical Overview of its Selective Endothelin A Receptor Antagonist Activity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth examination of Atrasentan (B1666376) Hydrochloride, a potent and selective endothelin A (ETA) receptor antagonist. The document details its mechanism of action, presents key quantitative data from preclinical and clinical studies, outlines relevant experimental protocols, and visualizes the associated signaling pathways and experimental workflows.
Introduction
Atrasentan is a small molecule, orally available, selective endothelin A (ETA) receptor antagonist.[1][2] It has been investigated for its therapeutic potential in various conditions, including cancer and, most notably, chronic kidney diseases such as diabetic nephropathy and IgA nephropathy (IgAN).[3][4][5] The therapeutic rationale for Atrasentan lies in its ability to block the detrimental effects of endothelin-1 (B181129) (ET-1) mediated through the ETA receptor, which are implicated in the pathophysiology of several diseases.[3] Recently, Atrasentan received accelerated approval from the FDA for reducing proteinuria in adults with primary IgA nephropathy at risk of rapid disease progression.[6][7]
Mechanism of Action
The endothelin system plays a crucial role in vascular homeostasis. Endothelin-1 (ET-1), a potent vasoconstrictor peptide, exerts its effects by binding to two distinct G-protein-coupled receptor subtypes: ETA and ETB.[8][9][10]
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ETA Receptors: Primarily located on vascular smooth muscle cells, their activation by ET-1 leads to vasoconstriction and cell proliferation.[9] In the kidneys, ETA receptor activation is associated with podocyte damage, proteinuria, inflammation, and fibrosis.[3][6]
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ETB Receptors: Found on endothelial cells, their activation mediates vasodilation through the release of nitric oxide.[9]
Atrasentan functions as a competitive antagonist of the ETA receptor.[6][11] By selectively binding to and blocking the ETA receptor, Atrasentan prevents ET-1 from initiating the downstream signaling cascade that results in vasoconstriction and renal damage.[3][6] This targeted action mitigates the harmful effects of ET-1 while preserving the potentially beneficial vasodilatory functions mediated by the ETB receptor.
Quantitative Data
The efficacy and selectivity of Atrasentan have been quantified in various studies. The following tables summarize key binding affinity and clinical trial data.
Table 1: Binding Affinity and Selectivity of Atrasentan
| Parameter | Receptor | Value | Selectivity Ratio (ETB/ETA) |
| Ki | ETA | 0.034 nM[6][12][13] | >1800-fold[6][11][12] |
| Ki | ETB | 63.3 nM[6][12] |
Ki (Inhibition constant) is a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.
Table 2: Clinical Efficacy of Atrasentan in Patients with Kidney Disease
| Study Population | Treatment Group (Dose) | N | Baseline UACR/UPCR | Change from Baseline | p-value |
| Diabetic Kidney Disease (Phase 2) [14][15][16] | Atrasentan (0.75 mg) | 22 | - | -42% | 0.023 (vs. placebo) |
| Atrasentan (1.75 mg) | 22 | - | -35% | 0.073 (vs. placebo) | |
| Placebo | 23 | - | -11% | - | |
| IgA Nephropathy (AFFINITY Study) [17] | Atrasentan (0.75 mg) | 20 | Median: 0.8 g/g | Sustained reduction through week 52 | - |
| IgA Nephropathy (Phase 3 Interim Analysis) [8] | Atrasentan (0.75 mg) | 135 | ≥1 g/day | -38.1% | <0.001 (vs. placebo) |
| Placebo | 135 | ≥1 g/day | -3.1% | - |
UACR: Urine Albumin-to-Creatinine Ratio; UPCR: Urine Protein-to-Creatinine Ratio.
Experimental Protocols
The characterization of Atrasentan's activity involves specific in-vitro and in-vivo assays.
4.1. Radioligand Binding Assay for ETA and ETB Receptors
This protocol describes a competitive binding assay to determine the inhibition constant (Ki) of Atrasentan for endothelin receptors.
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Objective: To quantify the binding affinity of Atrasentan to human ETA and ETB receptors.
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Materials:
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Receptor Source: Membranes from cells expressing recombinant human ETA or ETB receptors (e.g., human coronary artery smooth muscle cells for ETA, SK-Mel-28 melanoma cell line for ETB).[18]
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Radioligand: [125I]-ET-1, a high-affinity radiolabeled ligand for both receptor subtypes.[19]
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Competitor: Atrasentan Hydrochloride at various concentrations.
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Assay Buffer: Appropriate buffer solution (e.g., Tris-HCl with BSA and protease inhibitors).
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Separation System: 96-well microtiter filtration plates with glass fiber or PVDF membranes.[19]
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Procedure:
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Incubation: In each well of the microtiter plate, combine the cell membranes (receptor source), a fixed concentration of [125I]-ET-1, and varying concentrations of unlabeled Atrasentan.
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Equilibrium: Incubate the mixture to allow the binding reaction to reach equilibrium.
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Separation: Rapidly filter the contents of each well through the membrane. This separates the receptor-bound radioligand (retained on the filter) from the unbound radioligand (which passes through).
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Washing: Wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.
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Quantification: Measure the radioactivity retained on each filter using a gamma counter.
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Data Analysis:
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Plot the percentage of specific [125I]-ET-1 binding against the logarithm of the Atrasentan concentration.
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Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Atrasentan that inhibits 50% of the specific radioligand binding).
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Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
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4.2. In-Vivo Pressor Response Assay
This protocol outlines an in-vivo experiment to assess the functional antagonist activity of Atrasentan.
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Objective: To determine the ability of Atrasentan to inhibit the vasoconstrictor (pressor) response induced by an endothelin agonist in an animal model.
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Animal Model: Pithed rats are commonly used for this assay as this preparation eliminates central nervous system influences on blood pressure.[18]
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Materials:
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Pithed rats, anesthetized and instrumented for continuous blood pressure monitoring.
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Big Endothelin-1 (a precursor to ET-1, used as an agonist).[18]
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Atrasentan Hydrochloride for oral or intravenous administration.
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Procedure:
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Baseline: After preparing the pithed rat, establish a stable baseline blood pressure reading.
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Atrasentan Administration: Administer Atrasentan either intravenously or orally at various doses to different groups of animals.[18] A control group receives a vehicle.
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Agonist Challenge: After a predetermined time to allow for drug absorption and distribution, administer a single intravenous dose of big endothelin-1 (e.g., 1 nmol/kg) to induce a pressor response.[18]
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Measurement: Record the maximum increase in blood pressure following the agonist challenge.
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Data Analysis:
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Compare the magnitude of the pressor response in the Atrasentan-treated groups to the control group.
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Calculate the percentage inhibition of the pressor response for each dose of Atrasentan.
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Determine the dose of Atrasentan required to produce a 50% inhibition of the big endothelin-1-induced pressor response (ID50).
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Visualizations
5.1. Signaling Pathway
Caption: Atrasentan blocks ET-1 binding to the ETA receptor, inhibiting downstream signaling.
5.2. Experimental Workflow: Radioligand Binding Assay
Caption: Workflow for determining Atrasentan's binding affinity via radioligand assay.
Conclusion
Atrasentan Hydrochloride is a highly potent and selective antagonist of the endothelin A receptor, demonstrating over 1800-fold greater affinity for the ETA subtype compared to the ETB subtype.[6][11][12] This selectivity allows for the targeted inhibition of the detrimental pathways mediated by ET-1, including vasoconstriction, inflammation, and fibrosis, which are central to the progression of chronic kidney disease.[3] Clinical trials have confirmed its efficacy in significantly reducing proteinuria in patients with diabetic kidney disease and IgA nephropathy, underscoring its potential as a valuable therapeutic agent in nephrology.[8][14] The experimental protocols detailed herein provide a framework for the continued investigation and characterization of Atrasentan and other selective endothelin receptor antagonists.
References
- 1. Atrasentan Hydrochloride | C29H39ClN2O6 | CID 159595 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medkoo.com [medkoo.com]
- 3. What is Atrasentan used for? [synapse.patsnap.com]
- 4. Atrasentan | C29H38N2O6 | CID 159594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. atrasentan | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. go.drugbank.com [go.drugbank.com]
- 8. immune-system-research.com [immune-system-research.com]
- 9. rpsg.org.uk [rpsg.org.uk]
- 10. researchgate.net [researchgate.net]
- 11. drugs.com [drugs.com]
- 12. Vanrafia (atrasentan): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 13. selleckchem.com [selleckchem.com]
- 14. Positive Results from Phase 2 Study of Atrasentan for Treatment of Diabetic Kidney Disease Published in the Journal of the American Society of Nephrology [prnewswire.com]
- 15. fiercepharma.com [fiercepharma.com]
- 16. Clinical efficacy of the selective endothelin A receptor antagonist, atrasentan, in patients with diabetes and chronic kidney disease (CKD) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. docwirenews.com [docwirenews.com]
- 18. Superiority of YM598 over atrasentan as a selective endothelin ETA receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Endothelin-1 receptor binding assay for high throughput chemical screening - PubMed [pubmed.ncbi.nlm.nih.gov]
